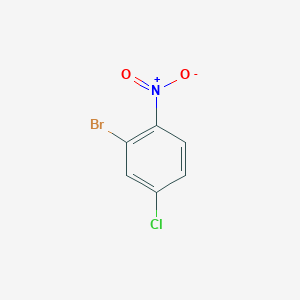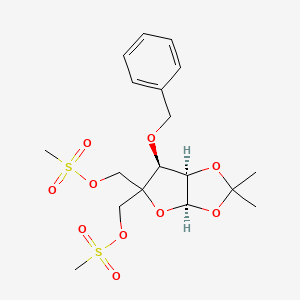
2-Amino-4-bromobenzonitrile
Vue d'ensemble
Description
2-Amino-4-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a pale yellow solid that is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 2-amino-4-bromobenzonitrile, en se concentrant sur six domaines uniques :
Développement pharmaceutique
Le this compound est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure unique lui permet d’être utilisé dans le développement de médicaments ciblant des voies biologiques spécifiques. Par exemple, il peut être utilisé dans la synthèse d’inhibiteurs de kinases, qui sont essentiels dans le traitement du cancer .
Synthèse organique
En chimie organique, le this compound sert de brique de base pour la synthèse de molécules plus complexes. Ses groupes brome et amino en font un réactif polyvalent pour créer des composés hétérocycliques, qui sont essentiels dans le développement de nouveaux matériaux et médicaments .
Science des matériaux
Ce composé est également utilisé dans le domaine de la science des matériaux pour le développement de nouveaux polymères et matériaux avancés. Sa capacité à former des liaisons stables avec d’autres molécules le rend approprié pour la création de matériaux aux propriétés spécifiques, telles qu’une stabilité thermique et une conductivité améliorées .
Biologie chimique
En biologie chimique, le this compound est utilisé comme sonde pour étudier les systèmes biologiques. Sa structure lui permet d’interagir avec diverses biomolécules, ce qui le rend utile pour étudier les fonctions enzymatiques et les interactions protéiques .
Chimie agricole
Le composé est utilisé dans la synthèse de produits agrochimiques, notamment des herbicides et des pesticides. Sa capacité à interférer avec des voies biologiques spécifiques dans les plantes et les ravageurs en fait un composant efficace dans le développement de nouveaux produits agrochimiques .
Analyse Biochimique
Biochemical Properties
2-Amino-4-bromobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances within the body . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By influencing these pathways, this compound can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, it can bind to transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level contribute to the overall effects of this compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, this compound may bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This subcellular localization is crucial for understanding the precise mechanisms by which this compound exerts its effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromobenzonitrile typically involves the bromination of 2-aminobenzonitrile. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is
Propriétés
IUPAC Name |
2-amino-4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBXJQMHYIRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432816 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-65-9 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)











